molecular formula C10H11N3O3 B14831460 5-Cyclopropoxypyridine-2,3-dicarboxamide

5-Cyclopropoxypyridine-2,3-dicarboxamide

Katalognummer: B14831460
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: ZYAIPWKPDVYPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxypyridine-2,3-dicarboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes a cyclopropoxy group attached to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxypyridine-2,3-dicarboxamide typically involves the condensation of pyridine-2,3-dicarboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions usually involve heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxypyridine-2,3-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxypyridine-2,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxypyridine-2,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-2,3-dicarboxamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.

    Pyridine-2,6-dicarboxamide: Similar in structure but with carboxamide groups at different positions, leading to different coordination chemistry and biological activity.

Uniqueness

The presence of both the cyclopropoxy group and the pyridine ring in 5-Cyclopropoxypyridine-2,3-dicarboxamide gives it unique steric and electronic properties. These properties make it a valuable compound for studying specific interactions in coordination chemistry and for developing targeted therapeutic agents.

Eigenschaften

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

5-cyclopropyloxypyridine-2,3-dicarboxamide

InChI

InChI=1S/C10H11N3O3/c11-9(14)7-3-6(16-5-1-2-5)4-13-8(7)10(12)15/h3-5H,1-2H2,(H2,11,14)(H2,12,15)

InChI-Schlüssel

ZYAIPWKPDVYPBP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.